molecular formula C7H16N2O B1616527 N-[3-(dimethylamino)propyl]acetamide CAS No. 3197-19-1

N-[3-(dimethylamino)propyl]acetamide

Cat. No. B1616527
CAS RN: 3197-19-1
M. Wt: 144.21 g/mol
InChI Key: OHLICMMXIJECIN-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]acetamide is a chemical compound with the CAS Number: 3197-19-1 and a molecular weight of 144.22 . It is typically a colorless to orange liquid .


Synthesis Analysis

The synthesis of N-[3-(dimethylamino)propyl]acetamide can be achieved through the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . A high catalytic activity of lead acetate has been determined in this reaction . The addition of small amounts of lead acetate leads to an increase in the amidation reaction rate, even for esters with a high steric factor .


Molecular Structure Analysis

The molecular structure of N-[3-(dimethylamino)propyl]acetamide is represented by the linear formula C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) .


Chemical Reactions Analysis

The amidation process of N-[3-(dimethylamino)propyl]acetamide is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .


Physical And Chemical Properties Analysis

N-[3-(dimethylamino)propyl]acetamide is a colorless to orange liquid . It has a molecular weight of 144.22 and is stored at a temperature of +4°C .

Scientific Research Applications

Catalysis in Polymer Synthesis

N-[3-(dimethylamino)propyl]acetamide: is utilized as a catalyst in the synthesis of polyurethane foams. These foams benefit from improved physical properties due to the catalytic action of the compound, which facilitates the polymerization process .

Sodium Channel Blockers

In pharmacology, this compound has been identified as a potential sodium channel blocker. Sodium channel blockers are important in the treatment of cardiac arrhythmias and in pain management .

Surfactants and Blowing Agents

The compound’s derivatives, specifically fatty acid dimethylaminopropyl amides (FADMAPA), are used as surfactants and blowing agents. Surfactants are key in reducing surface tension in liquids, while blowing agents are essential in creating cellular structures in foams .

Lead Acetate Catalysis

N-[3-(dimethylamino)propyl]acetamide: is involved in lead acetate catalyzed reactions. This application is particularly relevant in solvent-free synthesis processes, where the compound acts as an amide in the presence of lead acetate, enhancing the reaction rate even with sterically hindered esters .

Material Science Applications

In material science, the compound is used in various research applications, including the development of new materials with unique properties. Its role can range from a reagent in synthesis to a component in material composites .

Life Science Research

The compound finds applications in life science research, where it may be used in the study of cellular processes, drug delivery systems, and as a building block for more complex biological molecules .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

N-[3-(dimethylamino)propyl]acetamide has potential applications in various fields. For instance, fatty acid dimethylaminopropyl amides (FADMAPA) are used as blowing agents and surfactants, while short-chain amides (for example, N-[3-(dimethylamino)propyl]acetamide (DMAPAA)) are used as sodium channel blockers and catalysts in the synthesis of polyurethane foams with improved physical properties .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLICMMXIJECIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325152
Record name N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]acetamide

CAS RN

3197-19-1
Record name 3197-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(dimethylamino)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 51.1 g (0.50 mol) portion of N,N-dimethyl-1,3-diaminopropane was put into a flask and cooled to 5° C. while stirring in an atmosphere of nitrogen. Under ice-cooling, to this was added dropwise 51.1 g (0.50 mol) of acetic anhydride spending 1 hour. After completion of the dropwise addition, this was further stirred at 25° C. for 3 hours. Thereafter, the reaction mixture was again ice-cooled and 41.6 g (0.5 mol) of 48% sodium hydroxide aqueous solution was added dropwise thereto spending 15 minutes and then, after completion of the dropwise addition, 350 ml of acetone was added to the reaction mixture and allowed to stand at room temperature for 8 hours. Sodium acetate precipitated in the acetone solution was removed by filtration, acetone was evaporated under a reduced pressure and then 71 g of the remaining yellow oil was distilled under a reduced pressure to obtain the title compound as a transparent oil. Yield 62.4 g (0.433 mol; yield 86.8%, boiling point 116-118° C./0.64 kPa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
86.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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